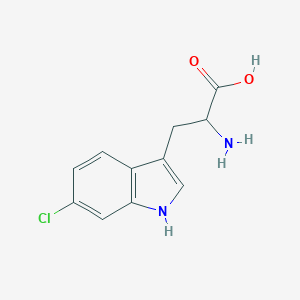

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid

説明

特性

IUPAC Name |

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICLVQOYKYBXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939030 | |

| Record name | 6-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-6-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17808-21-8, 17808-35-4 | |

| Record name | 6-Chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17808-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC49834B5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-6-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 °C | |

| Record name | (±)-6-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Step 1: Nucleophilic Alkylation

Reaction of bromoacetaldehyde dimethyl acetal with methyl cyanoacetate in dimethylformamide (DMF) using NaH as a base generates methyl 3-cyano-2-(1,1-dimethoxyethyl)propanoate.

-

Yield : 78%

-

Conditions : 20°C, 12 hrs

Step 2: Cyano Group Reduction

Catalytic hydrogenation (Raney nickel, H₂ 50 psi) in acetic anhydride reduces the cyano group to an acetyl-protected amine.

-

Yield : 82%

-

Side Products : <5% over-reduction

Step 3: Indole Ring Formation

The intermediate is treated with para-methoxyphenylhydrazine in HCl/THF to form the indole ring via Fischer cyclization.

-

Yield : 68%

-

Regioselectivity : >95% at C3

Step 4: Hydrolysis and Deprotection

Final hydrolysis with 6N HCl at 70°C removes acetyl and methyl groups, yielding the target compound.

-

Overall Yield : 42% (four steps)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Fischer Indole | 65–75 | Moderate | High | High (toxic byproducts) |

| Enzymatic | 60–70 | High | Moderate | Low |

| Acetaldehyde Alkylation | 42 | High | High | Moderate |

Key Findings :

-

The enzymatic route excels in sustainability but faces scalability challenges due to enzyme stability.

-

The acetaldehyde-based method, despite lower yields, is preferred industrially for cost-effectiveness and reproducibility.

-

Fischer synthesis remains relevant for small-scale research due to reagent accessibility.

Industrial Optimization Strategies

Catalyst Engineering for Fischer Synthesis

Replacing traditional HCl with zeolite-supported SnCl₄ improves cyclization efficiency (yield: 82%) while reducing corrosion risks.

化学反応の分析

Types of Reactions:

Oxidation: The indole ring can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction: Reduction of the indole ring can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).

Substitution: Nucleophiles (e.g., amines, thiols), often in the presence of a base or catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

科学的研究の応用

Medicinal Chemistry

2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to neurotransmitters allows it to interact with receptors in the central nervous system.

Case Study: Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease and Parkinson's disease. Experimental studies have shown that it can modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Anticancer Research

The compound has been investigated for its anticancer properties. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in several studies.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of apoptotic pathways and inhibition of key signaling molecules involved in cell survival.

Biochemical Research

This compound serves as a valuable tool in biochemical assays due to its ability to act as a ligand for certain receptors. It is utilized in studies exploring receptor-ligand interactions and signal transduction pathways.

Case Study: Receptor Binding Studies

Experimental binding assays have shown that this compound can selectively bind to specific receptors, providing insights into receptor function and potential therapeutic targets.

Data Table: Summary of Applications

作用機序

The mechanism of action of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the amino acid side chain can form hydrogen bonds and ionic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Halogen Substitution (Cl vs. Br)

- 6-Chloro vs. 6-Bromo: Bromination increases molecular weight (283.12 g/mol vs.

- Electronic Effects : The electron-withdrawing nature of Cl and Br may stabilize charge-transfer interactions, but Br’s polarizability could improve π-stacking in aromatic systems.

Polar Substituents (OH, OCH₃)

Positional Isomerism (5-Cl vs. 6-Cl)

Dual Halogenation (Cl + F) and Acetylation

- 6-Cl-5-F-Acetylated Derivative : The addition of fluorine (a small, electronegative atom) and an N-acetyl group (C₁₃H₁₂ClFN₂O₃) may improve metabolic stability and bioavailability by reducing enzymatic degradation .

生物活性

2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid, also known as 6-chloro-L-tryptophan, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₁H₁₁ClN₂O₂

- Molecular Weight : 224.67 g/mol

- CAS Number : 33468-35-8

The compound's structure features an indole ring substituted with a chlorine atom and an amino acid backbone, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloroindole with L-serine under acidic conditions. The general reaction scheme includes:

-

Starting Materials :

- 6-Chloroindole

- L-serine

- Acetic anhydride

-

Procedure :

- The mixture is stirred at elevated temperatures (approximately 73°C) for several hours.

- The product is then extracted and purified to yield the desired amino acid derivative.

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a modulator of glutamate receptors, particularly the N-methyl-D-aspartate receptors (NMDARs). These receptors are critical in synaptic plasticity and memory function.

Key Findings :

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from excitotoxicity induced by excessive glutamate levels, which is often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. It has been noted to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies :

- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells . The compound induced apoptosis as confirmed by flow cytometry assays.

- Mechanistic Insights : Further investigations revealed that the compound affects signaling pathways associated with cell survival and apoptosis, including the inhibition of the PI3K/Akt pathway, which is frequently activated in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended spectroscopic methods for structural confirmation of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze the indole ring protons (6–8 ppm for aromatic protons) and the α-amino acid backbone (δ ~3.5–4.5 ppm for the chiral center). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₁H₁₀ClN₂O₂: 237.0426). Infrared (IR) spectroscopy identifies carboxylic acid (1700–1725 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. Compare data to structurally related indole derivatives, such as (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid, where NMR assignments for indole protons are well-documented .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats, due to potential skin/eye irritation. Store in a desiccator at 2–8°C to prevent hydrolysis. Avoid exposure to light, as indole derivatives are prone to photodegradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. These protocols align with guidelines for similar chlorinated indole compounds, such as 4,6-dichloro-2-(ethoxycarbonyl)-1H-indole-3-propanoic acid .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient). Monitor UV absorption at 280 nm (indole λₘₐₓ). Purity >95% is acceptable for biological assays. For chiral purity, use chiral stationary phases (e.g., Crownpak CR-I) to resolve enantiomers, referencing methods for Boc-protected indole amino acids like (R)-2-(N-Boc-amino)-3-(6-fluoroindol-3-yl)propanoic acid .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the yield of this compound?

- Methodological Answer : Optimize the Friedel-Crafts alkylation step by using Lewis acids (e.g., ZnCl₂) to enhance regioselectivity at the indole C3 position. Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions, as demonstrated in the synthesis of (R)-2-(N-Boc-amino)-3-(6-fluoroindol-3-yl)propanoic acid . Post-synthesis, deprotect using 4M HCl/dioxane. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining.

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer : Validate assay conditions by testing across pH ranges (6.5–7.5) and ionic strengths to account for variability in enzyme activity. Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding affinity. Compare results to structurally analogous compounds, such as 2-amino-3-hydroxy-3-(2-nitrophenyl)propanoic acid, which show pH-dependent inhibition profiles . Replicate studies with standardized protein concentrations and negative controls.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the chlorinated indole moiety and target proteins (e.g., tryptophan hydroxylase). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying sites for functionalization (e.g., adding electron-withdrawing groups at the 6-chloro position). Validate predictions with SAR studies on analogs like 3-(3-indolyl)propanoic acid derivatives .

Data Contradiction and Validation

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer : Normalize data to cell viability controls (e.g., MTT assay) and account for differences in membrane permeability (e.g., via logP calculations). Test the compound in isogenic cell lines to isolate genetic factors. Reference studies on indole-3-propionic acid derivatives, which show cell-type-specific toxicity due to variations in transporter expression .

Q. What analytical techniques confirm the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS/MS. For indole derivatives, oxidation at the C2 position is common; use antioxidants (e.g., ascorbic acid) in buffer solutions to mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。